Oxythiamine Chloride Hydrochloride: A Technical Guide for Thiamine Antagonism in Metabolic Research
Oxythiamine Chloride Hydrochloride: A Technical Guide for Thiamine Antagonism in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of oxythiamine (B85929) chloride hydrochloride as a potent thiamine (B1217682) antagonist in metabolic studies. By competitively inhibiting thiamine-dependent enzymes, oxythiamine serves as a critical tool to investigate the roles of thiamine in cellular metabolism, particularly in the context of cancer biology and other metabolic disorders. This document provides a comprehensive overview of its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Core Mechanism of Action
Oxythiamine chloride hydrochloride, a chemical analog of thiamine (Vitamin B1), exerts its antagonistic effects by interfering with the function of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine.[1] Once administered, oxythiamine is phosphorylated in vivo to oxythiamine pyrophosphate (OTPP).[1][2] OTPP then acts as a competitive inhibitor of TPP-dependent enzymes, which are crucial for central metabolic pathways.[1][3]
The primary targets of OTPP include:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), essential for the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides) and NADPH.[1][4]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[1][3]
-
α-Ketoglutarate Dehydrogenase Complex (OGDHC): A rate-limiting enzyme in the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1][5]
By inhibiting these enzymes, oxythiamine effectively disrupts glucose metabolism, nucleic acid synthesis, and cellular energy production, leading to outcomes such as cell growth inhibition, cell cycle arrest, and apoptosis.[2][4][6]
Figure 1: Mechanism of action of oxythiamine chloride hydrochloride.
Quantitative Data on Efficacy
The inhibitory effects of oxythiamine have been quantified in various experimental systems. The following tables summarize key data for easy comparison.
Table 1: In Vitro Inhibition of Thiamine-Dependent Enzymes by Oxythiamine Pyrophosphate (OTPP)
| Enzyme | Source | TPP Km (µM) | OTPP Ki (µM) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | 0.06 | 0.025 | [3][7] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Heart | 0.07 | 0.04 | [3] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | 0.11 | 0.07 | [3][8] |
| Pyruvate Dehydrogenase Complex (PDHC) | European Bison Heart | 0.6 | 0.23 | [3] |
| Transketolase (TKT) | Rat Liver | - | 0.2 | [9] |
| Transketolase (TKT) | Yeast | 1.1 | 0.03 | [10] |
Table 2: In Vitro Cytotoxicity and Anti-proliferative Effects of Oxythiamine
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |
| MIA PaCa-2 | Pancreatic Cancer | IC50 (Viability) | 14.95 µM | 2 days | [6][11] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | IC50 (Invasion/Migration) | 8.75 µM | - | [6][11] |
| A549 | Non-small Cell Lung Cancer | Proliferation Inhibition | Significant at 10 µM | 12 hours | [12] |
| HeLa | Cervical Cancer | GI50 | 36 µM | - | [9] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | Observed | 5 mM | [2] |
Table 3: In Vivo Anti-tumor Efficacy of Oxythiamine
| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference |
| Ehrlich's Ascites Tumor Hosting Mice | Ehrlich Ascites Carcinoma | 300 mg/kg | i.p. | 43% tumor growth inhibition | [6][11] |
| Ehrlich's Ascites Tumor Hosting Mice | Ehrlich Ascites Carcinoma | 500 mg/kg | i.p. | 84% tumor growth inhibition | [6][11] |
| Mice implanted with LLC cells | Lewis Lung Carcinoma | 250 or 500 mg/kg (daily for 5 weeks) | s.c. | Inhibition of tumor cell metastasis | [6][11] |
| C57BL/6 mouse with LLC xenograft | Lewis Lung Carcinoma | 150, 300, and 600 mg/kg/day | Oral | Decreased tumor weight and volume | [13] |
| Rats | - | 400 mg/kg (2 injections, 48h interval) | Subcutaneous | 70% involution of thymus | [14] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving oxythiamine chloride hydrochloride.
In Vitro Cell Culture Studies
Objective: To assess the effect of oxythiamine on cancer cell proliferation, viability, and apoptosis.
Materials:
-
Cancer cell line of interest (e.g., A549, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Oxythiamine chloride hydrochloride stock solution (dissolved in sterile PBS or culture medium)
-
Cell proliferation/viability assay kit (e.g., MTT, CCK-8)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Multi-well plates (e.g., 96-well, 6-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of oxythiamine (e.g., 0.1, 1, 10, 100 µM).[12] Include a vehicle control (medium with the solvent used for oxythiamine).
-
Incubation: Incubate the cells for different time periods (e.g., 6, 12, 24, 48 hours).[12]
-
Proliferation/Viability Assay:
-
At the end of the incubation period, add the assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
-
Apoptosis Assay:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Figure 2: General workflow for in vitro cell-based assays with oxythiamine.
In Vivo Animal Studies
Objective: To evaluate the anti-tumor efficacy and metabolic effects of oxythiamine in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., C57BL/6, nude mice)
-
Cancer cells for xenograft implantation (e.g., Lewis Lung Carcinoma)
-
Oxythiamine chloride hydrochloride for injection or oral gavage
-
Sterile saline or appropriate vehicle
-
Calipers for tumor measurement
-
Animal balance
-
Equipment for sample collection (blood, tumor tissue)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Oxythiamine Administration: Administer oxythiamine at different doses (e.g., 75, 150, 300, 600 mg/kg/day) via the chosen route (e.g., oral gavage, intraperitoneal injection).[13] The control group receives the vehicle only.
-
Monitoring: Record animal body weight and tumor volume throughout the treatment period (e.g., 2 weeks).[13]
-
Endpoint and Sample Collection: At the end of the study, euthanize the animals and collect blood and tumor tissue for further analysis (e.g., NMR-based metabonomics, enzyme activity assays).[13]
Note on Administration Routes: The choice of administration route (e.g., oral, intraperitoneal, subcutaneous) depends on the experimental design and the pharmacokinetic properties of the compound.[15] Oral gavage is often used to ensure precise dosing.[15]
Enzyme Kinetics Studies
Objective: To determine the inhibitory kinetics of OTPP on a purified TPP-dependent enzyme.
Materials:
-
Purified enzyme (e.g., PDHC from bovine adrenals)
-
Thiamine pyrophosphate (TPP) standard solution
-
Oxythiamine pyrophosphate (OTPP) standard solution
-
Substrates for the enzyme reaction (e.g., pyruvate for PDHC)
-
Cofactors (e.g., NAD+, Coenzyme A)
-
Reaction buffer
-
Spectrophotometer
Procedure:
-
Enzyme Activity Assay: Set up a standard enzyme activity assay by measuring the rate of product formation (e.g., NADH production measured at 340 nm) in the presence of varying concentrations of TPP to determine the Km.
-
Inhibition Assay: Perform the enzyme activity assay in the presence of a fixed concentration of OTPP and varying concentrations of TPP.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
In the presence of a competitive inhibitor like OTPP, the Vmax will remain the same, but the apparent Km will increase.
-
The Ki can be determined from the intersection of the lines on the y-axis or by using appropriate kinetic modeling software.
-
Signaling Pathways and Cellular Consequences
Inhibition of thiamine-dependent metabolism by oxythiamine triggers a cascade of cellular events and alters key signaling pathways.
-
Cell Cycle Arrest: Oxythiamine treatment has been shown to induce a G1 phase arrest in the cell cycle.[4][12] This is likely due to the reduced synthesis of ribose-5-phosphate, which is essential for nucleotide production and DNA replication.
-
Induction of Apoptosis: By disrupting cellular energy metabolism and increasing oxidative stress, oxythiamine can activate apoptotic pathways.[4][6]
-
Alteration of Protein Signaling Dynamics: Studies have shown that oxythiamine can alter the expression and phosphorylation status of proteins involved in apoptosis and other signaling pathways in a time-dependent manner.[4] For instance, it has been observed to suppress the expression of phosphokinases.[4]
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to thiamine deficiency may contribute to regional selective vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 10. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic response of LLC xenografted mice to oxythiamine, as measured by [¹H] NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Biochemical changes in the rat immunocompetent organs during oxythiamine involution of the thymus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downstate.edu [downstate.edu]
